Cas no 876-18-6 (2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, trans-)

2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, trans- structure
876-18-6 structure
Product Name:2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, trans-
Numero CAS:876-18-6
MF:C10H18O
MW:154.249323368073
CID:654576
PubChem ID:7093102
Update Time:2025-04-19

2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, trans- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, trans-
    • B19Q1KY4EC
    • FEMA No. 3236, trans-(+-)-
    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R-trans)-
    • (+/-)-TRANS-ROSE OXIDE
    • ROSE OXIDE, TRANS-(+/-)-
    • trans-(-)-Rose oxide
    • trans-Rose oxide
    • CHEBI:90100
    • UNII-B19Q1KY4EC
    • XF860DJU9P
    • (t)-Rose oxide
    • (E)-Rose oxide
    • SCHEMBL309437
    • (2R,4R)-rose oxide
    • (4R,2R)-(-)-Rose oxide
    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropenyl)-, trans-
    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4R)-
    • DTXSID601017545
    • UNII-XF860DJU9P
    • AKOS024287126
    • (2R,4R)-(-)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
    • (-)-Rose oxide
    • Q27162311
    • Rose oxide II
    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4R)-rel-
    • (2R,4R)-4-methyl-2-(2-methylprop-1-enyl)oxane
    • Rose oxide, II
    • 4-Methyl-2-(2-methyl-1-propenyl)tetrahydro-2H-pyran #
    • (+-)-trans-Rose oxide
    • FEMA NO. 3236, TRANS-(+/-)-
    • 876-18-6
    • CZCBTSFUTPZVKJ-ZJUUUORDSA-N
    • (-)-trans-Rose oxide
    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-, (2R,4R)-
    • (-)-(2R,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
    • Rose oxide, trans-(-)-
    • 5258-11-7
    • (2R,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
    • ROSE OXIDE, TRANS-
    • Trans-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
    • FEMA No. 3236, trans-(-)-
    • Rose oxide, trans-(+-)-
    • MDL: MFCD00216744
    • Inchi: 1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m1/s1
    • Chiave InChI: CZCBTSFUTPZVKJ-ZJUUUORDSA-N
    • Sorrisi: O1CC[C@@H](C)C[C@@H]1/C=C(\C)/C

Proprietà calcolate

  • Massa esatta: 154.135765193g/mol
  • Massa monoisotopica: 154.135765193g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 145
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 9.2Ų
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